5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a phenyl group attached to the benzodiazepine core, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepin-2-one: Lacks the phenyl group, which can affect its pharmacological profile.
1,4-Benzodiazepin-2-one: Another benzodiazepine derivative with different substitution patterns.
2,3-Dihydro-1,5-benzoxazepine: Contains an oxygen atom in the ring, leading to different chemical and biological properties
Uniqueness
5-Phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to the presence of the phenyl group, which can influence its binding affinity to receptors and its overall pharmacological activity. This structural feature distinguishes it from other benzodiazepine derivatives and contributes to its specific effects and applications .
Properties
IUPAC Name |
5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15-16H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREVNOABLVPRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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